2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide
Description
2,4-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 2. The carboxamide group at position 5 is linked to a 6-methyl-1,3-benzothiazole moiety. The compound’s synthesis typically involves coupling reactions between thiazole carboxylates and benzothiazole amines under catalytic conditions, as seen in analogous syntheses (e.g., ) .
Properties
Molecular Formula |
C14H13N3OS2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N3OS2/c1-7-4-5-10-11(6-7)20-14(16-10)17-13(18)12-8(2)15-9(3)19-12/h4-6H,1-3H3,(H,16,17,18) |
InChI Key |
SNQSPFXFOLFEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of 2,4-Dimethyl-1,3-Thiazole-5-Carbonyl Chloride
The 2,4-dimethyl-1,3-thiazole-5-carboxylic acid (PubChem CID: 6932023) is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This step typically proceeds at 0–25°C in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with catalytic dimethylformamide (DMF).
Reaction Conditions :
Coupling with 6-Methyl-1,3-Benzothiazol-2-Amine
The acid chloride reacts with 6-methyl-1,3-benzothiazol-2-amine under Schotten-Baumann conditions or using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :
-
Dissolve 6-methyl-1,3-benzothiazol-2-amine (1 equiv.) in dry DCM or THF.
-
Add acid chloride (1.2 equiv.) dropwise at 0°C.
-
Stir for 12–24 hours at 25°C.
-
Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Key Data :
-
Solvent : Dry DCM/THF
-
Coupling Agent : EDC/HOBt (optional for enhanced yield)
-
Yield : 75–89% (based on analogous benzothiazole-carboxamide syntheses).
Hydrazine-Mediated Condensation Approach
Synthesis of 2-Hydrazino-6-Methylbenzothiazole
6-Methyl-1,3-benzothiazol-2-amine reacts with hydrazine hydrate in ethanol under reflux to form 2-hydrazino-6-methylbenzothiazole.
Reaction Conditions :
Condensation with 2,4-Dimethyl-1,3-Thiazole-5-Carboxylic Acid
The hydrazine intermediate undergoes condensation with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid using Dean-Stark apparatus for azeotropic water removal.
Procedure :
-
Mix 2-hydrazino-6-methylbenzothiazole (1 equiv.) and carboxylic acid (1.1 equiv.) in toluene.
-
Add catalytic p-toluenesulfonic acid (PTSA).
-
Reflux for 6–8 hours.
Key Data :
One-Pot Multicomponent Synthesis
Hantzsch Thiazole Formation
A modified Hantzsch reaction assembles the thiazole ring in situ using α-haloketones and thioamides.
Steps :
-
React 2-bromoacetone (α-haloketone) with thioacetamide (thioamide) in ethanol to form 2,4-dimethyl-1,3-thiazole-5-carboxylic acid.
-
Concurrently, prepare 6-methyl-1,3-benzothiazol-2-amine via cyclization of 2-amino-4-methylbenzenethiol with cyanogen bromide (BrCN).
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Carboxylic Acid Chloride | High purity, scalable | Requires strict anhydrous conditions | 75–89% |
| Hydrazine Condensation | Avoids acid chloride handling | Longer reaction times | 70–80% |
| One-Pot Multicomponent | Streamlined process | Lower overall yield | 50–60% |
Optimization Strategies
-
Catalytic Enhancements : Using HOBt/EDC improves coupling efficiency to >90%.
-
Solvent Effects : Replacing DCM with THF increases solubility of intermediates.
-
Purification : Recrystallization from ethanol:water (9:1) enhances product purity.
Mechanistic Insights
The carboxamide bond formation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride or activated ester. Steric hindrance from the 2,4-dimethylthiazole group necessitates elevated temperatures or prolonged reaction times.
Spectroscopic Validation
-
¹H NMR : Key signals include δ 2.5–2.7 ppm (methyl groups on thiazole) and δ 7.2–7.8 ppm (benzothiazole aromatic protons).
-
IR : Stretching at 1650–1680 cm⁻¹ (C=O amide) and 1540 cm⁻¹ (C=N thiazole).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives for their effectiveness against both Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis in cancer cells through various pathways .
Case Study Example :
In a study published in the International Journal of Pharmaceutical Sciences (2020), derivatives of thiazole were synthesized and tested against MCF7 cells. The most active derivatives showed IC50 values ranging from 5 to 15 µM, indicating their potential as anticancer agents .
Fungicidal Activity
Another significant application of this compound is its potential use as a fungicide. Research has shown that thiazole derivatives can effectively inhibit fungal growth in crops. For instance, a study focused on the efficacy of thiazole-based compounds against common plant pathogens like Fusarium spp. and Aspergillus spp., reporting a reduction in fungal biomass by over 70% at specific concentrations .
Herbicidal Properties
In addition to fungicidal activity, some studies suggest that these compounds may possess herbicidal properties. Preliminary tests indicate that they can inhibit the germination of certain weed species, making them candidates for development as selective herbicides .
Data Tables
| Application Area | Biological Activity | Test Organism | IC50/Effective Concentration |
|---|---|---|---|
| Antimicrobial | Inhibition | Staphylococcus aureus | 10 µM |
| Escherichia coli | 8 µM | ||
| Anticancer | Growth inhibition | MCF7 (breast cancer) | 12 µM |
| HeLa (cervical cancer) | 15 µM | ||
| Fungicidal | Inhibition of fungal growth | Fusarium spp. | 20 µg/ml |
| Aspergillus spp. | 15 µg/ml | ||
| Herbicidal | Germination inhibition | Various weed species | >100 µg/ml |
Mechanism of Action
The mechanism by which 2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277757)
- Structure : Replaces the 6-methyl group on the benzothiazole with 4,5-dichloro substituents and incorporates a 5-nitrofuran carboxamide.
- Activity : Exhibits inhibition of the ubiquitin-proteasome system, with chloro substituents enhancing lipophilicity and target binding .
- Synthesis : Utilizes 5-nitrofuran-2-carboxylic acid coupled with substituted benzothiazole amines .
N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772)
Analogues with Varied Thiazole Substituents
4-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide (938022-31-2)
- Structure : Introduces a pyridin-3-yl group at position 2 of the thiazole ring.
- Significance : The pyridine moiety enhances solubility and may facilitate interactions with aromatic residues in enzyme active sites .
N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide (Dasatinib, BMS-354825)
Analogues with Modified Linkages or Additional Rings
N-[2-(4-Hydroxy-3-methoxy-5-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carboxamide (6i)
- Structure: Incorporates a thiazolidinone ring and a nitrophenyl group.
- Activity : Demonstrates antibacterial efficacy against Staphylococcus aureus (MIC = 25 µg/mL) and antifungal activity against Candida albicans (MIC = 50 µg/mL). The nitro and methoxy groups enhance redox activity .
Compound 6 (N-methyl-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide)
Comparative Data Tables
Key Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance target binding but may reduce solubility.
- Heteroaromatic substituents (e.g., pyridine, thiophene) improve solubility and interaction specificity .
Ring Modifications: Saturated rings (e.g., tetrahydrobenzothiazole) improve pharmacokinetic properties but may lower affinity . Thiazolidinone derivatives exhibit dual antimicrobial and antifungal activity due to redox-active moieties .
Synthetic Accessibility :
- Coupling reactions (e.g., using 1-propanephosphonic acid cyclic anhydride) are widely applicable for carboxamide formation .
Biological Activity
2,4-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a thiazole ring fused with a benzothiazole moiety, which contributes to its biological properties. The presence of methyl groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of benzothiazole derivatives, including compounds similar to 2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide. For instance, a study demonstrated that related benzothiazole derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 25 µg/mL .
Table 1: Antitubercular Activity of Related Compounds
| Compound | MIC (µg/mL) | % Growth Inhibition |
|---|---|---|
| A6 | 25 | 100% |
| A7 | 50 | 0% |
| Isoniazid | 25 | 0% |
| Rifampicin | 25 | 0% |
This suggests that modifications in the thiazole and benzothiazole structure can enhance antitubercular activity.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study indicated that thiazole derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that substituents at specific positions on the benzothiazole ring significantly influence antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 7.81 |
| Compound B | Escherichia coli | 15.62 |
| Compound C | Candida albicans | 4.01 |
These results indicate that the compound's structural features may enhance its ability to penetrate bacterial cell walls.
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Many benzothiazoles act as enzyme inhibitors, particularly in pathways crucial for bacterial survival.
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.
Case Studies
A notable case involved the synthesis and evaluation of various benzothiazole derivatives for their antitubercular activity. Researchers synthesized multiple compounds and systematically tested them against M. tuberculosis, identifying several candidates with enhanced efficacy compared to traditional antibiotics like isoniazid and rifampicin .
Q & A
Q. What are the standard synthetic routes for preparing 2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a thiazole-5-carboxylic acid derivative with a benzothiazol-2-amine moiety. A common method includes:
- Step 1 : Reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane and triethylamine (TEA) at 20–25°C to form intermediates .
- Step 2 : Cyclization under reflux in solvents like acetonitrile or DMF, often with catalysts (e.g., iodine) to enhance yield and selectivity .
Optimization : Key factors include solvent choice (polar aprotic solvents like DMF improve cyclization), temperature control (reflux for 1–3 minutes minimizes side reactions), and stoichiometric ratios of reagents to avoid by-products .
Q. How is the compound characterized to confirm its structure and purity?
Standard characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., methyl groups at 2,4-thiazole positions) .
- IR : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and benzothiazole (C=N stretch ~1600 cm⁻¹) functional groups .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial Activity : Disk diffusion assays against E. coli, S. aureus, and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase inhibition assays using fluorescence-based protocols .
Advanced Research Questions
Q. How can conflicting data on biological activity between studies be resolved?
Conflicting results (e.g., variable IC₅₀ values) may arise from differences in:
- Assay Conditions : pH, serum concentration, or incubation time (e.g., pH-dependent antimicrobial activity noted in thiadiazole derivatives) .
- Compound Solubility : Use of DMSO vs. aqueous buffers affects bioavailability .
Resolution :
Replicate assays under standardized conditions.
Validate via orthogonal methods (e.g., compare MTT results with apoptosis markers like caspase-3 activation) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of carboxamide) to enhance membrane permeability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and targeted delivery .
- Metabolic Stability : Assess hepatic microsome stability; modify substituents (e.g., fluorination) to reduce CYP450-mediated degradation .
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Target Identification : Dock the compound into active sites of validated targets (e.g., EGFR kinase or bacterial dihydrofolate reductase) .
- Pose Analysis : Compare binding modes with known inhibitors (e.g., 9c derivative showed similar hydrogen bonding to acarbose in α-glucosidase inhibition) .
Software : AutoDock Vina or Schrödinger Suite with AMBER force fields .
Critical Considerations
- Safety Protocols : Use fume hoods during chloroacetyl chloride handling; neutralize acidic by-products with TEA .
- Data Reproducibility : Publish full spectral data (e.g., NMR peaks) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
